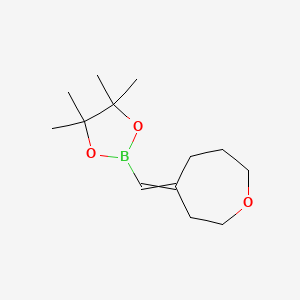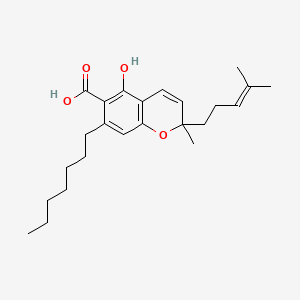
(+/-)-Cannabichromephorolic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Cannabichromephorolic Acid is a chemical compound that belongs to the class of cannabinoids. It is a precursor to cannabichromene, one of the many cannabinoids found in the cannabis plant. Cannabinoids are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cannabichromephorolic Acid typically involves the cyclization of geranyl pyrophosphate and olivetolic acid. This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for the synthesis. This approach can be more efficient and sustainable compared to traditional chemical synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Cannabichromephorolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can enhance or modify its effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized cannabinoids, while reduction can yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(+/-)-Cannabichromephorolic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids, which are studied for their diverse chemical properties.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (+/-)-Cannabichromephorolic Acid involves its interaction with the endocannabinoid system in the body. It binds to cannabinoid receptors, including CB1 and CB2, which are involved in regulating various physiological processes. The compound may also influence other molecular targets and pathways, contributing to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+/-)-Cannabichromephorolic Acid include:
Cannabichromene: A cannabinoid derived from this compound, known for its anti-inflammatory and analgesic properties.
Cannabidiol: Another cannabinoid with a wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its euphoric effects.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cannabichromene. Its specific chemical structure and properties make it a valuable compound for research and industrial applications, particularly in the development of cannabinoid-based therapeutics.
Eigenschaften
Molekularformel |
C24H34O4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
7-heptyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-12-18-16-20-19(22(25)21(18)23(26)27)13-15-24(4,28-20)14-10-11-17(2)3/h11,13,15-16,25H,5-10,12,14H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
BLBNBMUCJPGIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


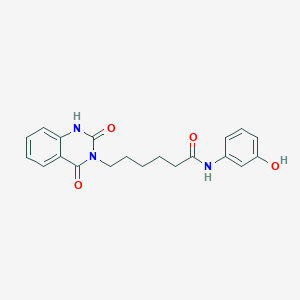

![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
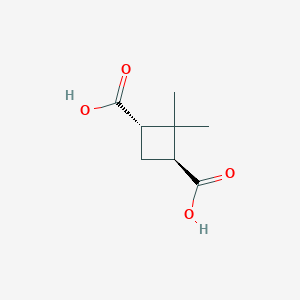
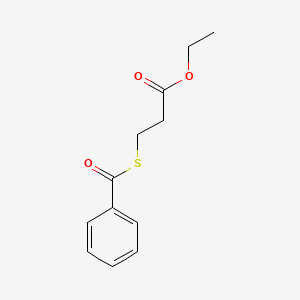
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
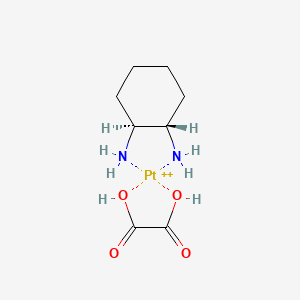
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
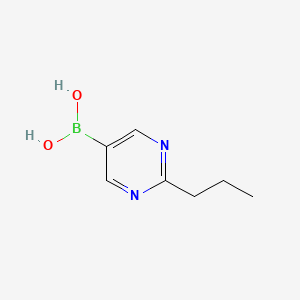
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
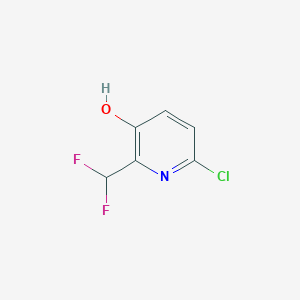
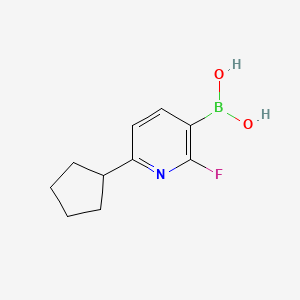
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)
